molecular formula C5H7FO2 B3000382 (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid CAS No. 2166170-18-7

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B3000382
CAS No.: 2166170-18-7
M. Wt: 118.107
InChI Key: VUCUGTZPWIJWPK-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with a fluorine atom and a carboxylic acid group, makes it a valuable molecule for studying stereochemistry and its effects on chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as asymmetric hydrogenation or enzymatic resolution can be employed to obtain the (1S,2R) enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    1-Fluoro-2-methylcyclopropane-1-carboxylic acid: A racemic mixture containing both enantiomers.

    1-Fluoro-2-methylcyclopropane-1-carboxamide: A related compound with an amide group instead of a carboxylic acid group.

Uniqueness

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of chirality in various chemical and biological processes .

Properties

IUPAC Name

(1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUGTZPWIJWPK-WUJLRWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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